molecular formula C5H8N4O2 B13620754 2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B13620754
M. Wt: 156.14 g/mol
InChI Key: MINPAAYUJLDDTK-UHFFFAOYSA-N
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Description

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanoic acid with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives.

Scientific Research Applications

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of other biologically active molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: Another tetrazole derivative with similar chemical properties.

    2-Methylpropanoic acid: The parent compound without the tetrazole ring.

    Tetrazole: The basic five-membered ring structure without additional substituents.

Uniqueness

2-Methyl-2-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to the presence of both the tetrazole ring and the 2-methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-methyl-2-(2H-tetrazol-5-yl)propanoic acid

InChI

InChI=1S/C5H8N4O2/c1-5(2,4(10)11)3-6-8-9-7-3/h1-2H3,(H,10,11)(H,6,7,8,9)

InChI Key

MINPAAYUJLDDTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NNN=N1)C(=O)O

Origin of Product

United States

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